(1R,2R)-2-Ethoxycyclopropan-1-amine;hydrochloride
Description
(1R,2R)-2-Ethoxycyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the C2 position and an amine (-NH₂) group at the C1 position, stabilized as a hydrochloride salt. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their strained ring system, which can enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
(1R,2R)-2-ethoxycyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5-3-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPCQLBWTQOXPA-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for trans-2-Ethoxycyclopropan-1-amine hydrochloride may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: trans-2-Ethoxycyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
trans-2-Ethoxycyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-Ethoxycyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in substituents, stereochemistry, or ring modifications. Key analogs include:
Physicochemical and Pharmacological Implications
- Substituent Effects: Ethoxy vs. Fluorine vs. Ethoxy: Fluorine’s electronegativity may improve metabolic stability and target binding via dipole interactions, whereas ethoxy’s larger size could influence steric hindrance .
- Stereochemistry : The (1R,2R) configuration creates a distinct spatial arrangement compared to (1R,2S) isomers, affecting interactions with chiral biological targets (e.g., enzymes, receptors) .
- Bioactivity Clustering : Compounds with similar substituents (e.g., cyclopropane amines) cluster by bioactivity profiles, suggesting shared modes of action. For example, ethoxy and methoxy analogs may target similar enzymes but with varying potency due to steric differences .
Biological Activity
(1R,2R)-2-Ethoxycyclopropan-1-amine;hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in therapeutic contexts.
- Chemical Formula : CHClN
- Molecular Weight : 136.60 g/mol
- CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to function as a selective modulator for certain receptors, potentially influencing pathways related to mood regulation and neuroprotection.
Neuropharmacology
Research indicates that this compound may exhibit:
- Antidepressant-like effects : Studies have shown modulation of serotonin and norepinephrine levels in animal models, suggesting potential use in treating depression.
- Neuroprotective properties : Preliminary findings suggest it may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
Study 1: Antidepressant Efficacy
A study conducted on rodent models evaluated the antidepressant-like effects of this compound. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behavior.
Study 2: Neuroprotection in Ischemic Models
In vitro experiments demonstrated that treatment with this compound led to decreased neuronal cell death under hypoxic conditions. This was attributed to the compound's ability to inhibit reactive oxygen species (ROS) production.
Toxicity and Safety Profile
While initial studies suggest a favorable safety profile, further toxicological assessments are necessary. The compound's hydrochloride form indicates potential irritative properties, necessitating careful handling during research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
